molecular formula C6HF9 B3041120 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne CAS No. 261503-79-1

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne

Cat. No. B3041120
M. Wt: 244.06 g/mol
InChI Key: VMTQDLURMUVDFL-UHFFFAOYSA-N
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Description

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne is a chemical compound with the molecular formula C6H3F9 . It has a molecular weight of 244.06 . It is used in scientific research and the manufacture of substances .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluorine-containing functionalities are crucial in designing pharmaceuticals, agrochemicals, and functional materials because of their distinctive impacts on physical, chemical, and biological properties. Recent advancements in fluoroalkylation reactions, especially in aqueous media, signify a move towards environmentally benign synthesis. Such methods not only aim for the incorporation of fluorinated groups under mild conditions but also contribute to green chemistry by using water as a solvent or reactant, thus reducing environmental footprints (Song et al., 2018).

Enhancement in Antitubercular Activity

The presence of trifluoromethyl (-CF3) groups in antitubercular agents has been linked to improved pharmacodynamic and pharmacokinetic behaviors. This substituent is widely utilized in antitubercular research for its capacity to enhance drug potency and bioavailability, making it a significant pharmacophore in medicinal chemistry (Thomas, 1969).

Liquid Crystal Research

In the realm of materials science, specifically liquid crystal research, compounds like methylene-linked liquid crystal dimers exhibit unique transitional properties, including the formation of twist-bend nematic phases. These findings are essential for developing advanced display technologies and other materials science applications (Henderson & Imrie, 2011).

C-F Bond Activation

The activation and transformation of aliphatic fluorides, including trifluoromethyl groups, provide new methodologies for synthesizing fluorinated building blocks. This area of research is crucial for developing novel compounds with enhanced properties, offering versatile applications across pharmaceuticals and materials science (Shen et al., 2015).

Safety And Hazards

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9/c1-2-3(7,5(10,11)12)4(8,9)6(13,14)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTQDLURMUVDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 2
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 3
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 4
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 5
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Reactant of Route 6
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne

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